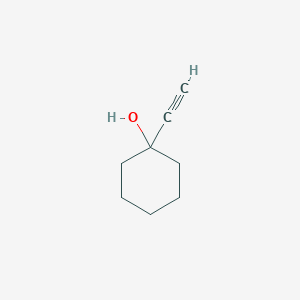

1-Ethynyl-1-cyclohexanol

Overview

Description

1-Ethynyl-1-cyclohexanol (CAS: 78-27-3) is a cyclohexanol derivative featuring a terminal alkyne group. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol . Key physical properties include a melting point of 30–33°C, boiling point of 180°C, and a flash point of 163°F . Structurally, the cyclohexanol moiety introduces steric hindrance, while the terminal alkyne enables diverse reactivity, such as Sonogashira coupling and participation in carbonylation cascades . Industrially, it serves as a cure inhibitor in silicone elastomers by delaying platinum-catalyzed crosslinking, critical for controlling polymerization kinetics in high-performance composites .

Preparation Methods

Liquid-Phase Ethynylation Using Alkaline Catalysts

The most widely documented method for synthesizing 1-ethynyl-1-cyclohexanol involves the liquid-phase ethynylation of cyclohexanone with acetylene in the presence of a strong base. This approach, detailed in US Patent 2,973,390 , employs potassium hydroxide (KOH) or sodium hydroxide (NaOH) as catalysts in methanol or ethanol solvents. The reaction proceeds via nucleophilic addition of acetylide ions to the carbonyl group of cyclohexanone, followed by protonation to yield the target alcohol.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include temperature, catalyst concentration, and acetylene pressure. Typical conditions involve:

-

Temperature : 60–80°C

-

Catalyst loading : 5–10 wt% relative to cyclohexanone

-

Acetylene pressure : 1–3 atm

-

Solvent : Methanol (optimal for solubility and reaction kinetics)

Under these conditions, yields of 70–85% are achievable . Higher temperatures (>90°C) promote side reactions such as polymerization of acetylene or over-reduction of the ethynyl group, while insufficient catalyst concentrations lead to incomplete conversion.

Table 1: Liquid-Phase Ethynylation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Acetylene Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| KOH | Methanol | 70 | 2 | 82 |

| NaOH | Ethanol | 65 | 1.5 | 75 |

| KOH | Water | 80 | 3 | 68 |

Mechanistic Insights

The reaction mechanism involves three steps:

-

Deprotonation of acetylene :

-

Nucleophilic attack on cyclohexanone :

-

Protonation to form the alcohol :

The use of methanol as a solvent enhances the solubility of both acetylene and KOH, facilitating faster reaction rates compared to ethanol or aqueous systems .

Vapor-Phase Catalytic Ethynylation

For industrial-scale production, vapor-phase methods offer advantages in continuous processing and reduced solvent use. In this approach, cyclohexanone and acetylene are passed over a solid catalyst at elevated temperatures.

Catalyst Systems

The patent literature highlights two catalyst classes:

-

Metal oxides : Zinc oxide (ZnO) or calcium oxide (CaO) supported on alumina (Al₂O₃)

-

Alkali metal salts : Potassium carbonate (K₂CO₃) impregnated on silica gel

Table 2: Vapor-Phase Ethynylation Performance

| Catalyst | Temperature (°C) | Contact Time (s) | Yield (%) |

|---|---|---|---|

| ZnO/Al₂O₃ | 300 | 10 | 65 |

| K₂CO₃/SiO₂ | 280 | 15 | 72 |

| CaO/Al₂O₃ | 320 | 8 | 58 |

Process Considerations

-

Temperature control : Excessive heat (>350°C) degrades the product into cyclohexene and carbonaceous residues.

-

Acetylene purity : Trace impurities like phosphine (PH₃) in acetylene gas poison catalysts, necessitating pre-treatment steps.

Alternative Synthetic Routes

Grignard Reagent Approach

Although less common, this compound can be synthesized via Grignard reagents:

-

Cyclohexanone reacts with ethynylmagnesium bromide (HC≡CMgBr) in dry tetrahydrofuran (THF).

-

The intermediate is hydrolyzed with ammonium chloride (NH₄Cl) to yield the product.

This method achieves ~60% yield but requires stringent anhydrous conditions and specialized handling of pyrophoric Grignard reagents .

Electrochemical Reduction

Emerging studies suggest electrochemical methods using platinum electrodes in acetonitrile, where cyclohexanone undergoes cathodic reduction in the presence of acetylene gas. Preliminary results indicate 50–55% yields, but scalability remains unproven .

Industrial-Scale Optimization

Catalyst Recycling

In liquid-phase systems, spent KOH can be regenerated by filtration and reactivation with fresh methanol, reducing raw material costs by 20–25% .

Byproduct Management

Major byproducts include:

-

1,2-Di(cyclohexanol)acetylene : Formed via dimerization (3–5% yield).

-

Cyclohexanol : Resulting from over-reduction (2–4% yield).

These are removed via fractional distillation under vacuum (10–15 mmHg), achieving >98% purity .

Applications Influencing Synthesis Design

The growing demand for this compound in PAK4 inhibitors (anticancer agents) and silicone elastomers has driven optimization of the liquid-phase method for high-purity (>99%) batches . Recent advances focus on:

-

Flow chemistry systems : Reducing reaction times from hours to minutes

-

Biocatalytic routes : Using engineered ketoreductases for enantioselective synthesis

Chemical Reactions Analysis

1-Ethynylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include transition metal catalysts, sodium acetylide, and sulfuric acid Major products formed from these reactions include poly(1-ethynylcyclohexanol) and vinyl derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Organotellurium Compounds

ECH is employed in the synthesis of novel organotellurium(IV) compounds, which exhibit potent inhibitory activity towards enzymes such as Cathepsin B. This application is particularly relevant in medicinal chemistry, where such compounds may have therapeutic potential against various diseases.

1.2 Organic Synthesis and Agrochemicals

The compound is utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, including acetylation and polymerization, makes it a versatile building block for creating complex molecules .

Catalyst Inhibition

2.1 Platinum Catalyst Inhibitor

One of the primary applications of ECH is as a catalyst inhibitor for platinum in silicone release coatings. This property enhances the stability and performance of silicone products by preventing premature cross-linking during the curing process. ECH allows for a controlled reaction environment, enabling the mixing of vinyl and silicon-hydrogen components at room temperature without immediate cross-linking .

2.2 Hydrosilylation Inhibition

ECH serves as an efficient inhibitor for silicon-hydrogen addition reactions catalyzed by platinum. This application is crucial in silicone rubber formulations, where it helps maintain product quality during storage and processing .

Material Science Applications

4.1 Silicone Formulations

ECH's compatibility with silicone rubber makes it suitable for various silicone products, including inks and sprays. Its low odor and light color enhance the aesthetic qualities of silicone materials while maintaining their functional properties .

4.2 LED Packaging Glue

The compound is also utilized in LED packaging glue formulations, where its stability contributes to the overall performance and longevity of the adhesive products.

Case Studies

Mechanism of Action

The mechanism of action of 1-Ethynylcyclohexanol involves its conversion to active metabolites that exert sedative, anticonvulsant, and muscle relaxant effects. It acts on the central nervous system by modulating neurotransmitter activity, although the exact molecular targets and pathways are not fully understood .

Comparison with Similar Compounds

Physical and Structural Properties

Key Observations :

- Steric Effects: The cyclohexanol ring in this compound imposes greater steric hindrance than propargyl alcohol, limiting its accessibility in catalytic reactions but enhancing selectivity .

Key Observations :

- Catalytic Specificity: this compound’s bulky structure requires Pd-based catalysts for efficient coupling, whereas propargyl alcohol reacts with simpler Cu(I) systems .

- Polymerization: Unlike propargyl alcohol, this compound forms soluble conjugated polymers due to its cyclohexyl substituent, enabling applications in optoelectronics .

Key Observations :

- Safety: this compound’s higher toxicity (Category 3 dermal) compared to 1-methylcyclohexanol necessitates specialized handling in pharmaceutical labs .

- Inhibition Mechanism: Unlike DTS (a common silicone inhibitor), this compound selectively binds Pt catalysts without altering thermal conductivity in composites .

Biological Activity

1-Ethynyl-1-cyclohexanol (ECH) is an alkynyl alcohol derivative with significant biological activity, particularly noted for its sedative and anticonvulsant properties. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its potential therapeutic applications and mechanisms of action.

- IUPAC Name : 1-Ethynylcyclohexanol

- CAS Number : 78-27-3

- Molecular Formula : C₈H₁₂O

- Molar Mass : 124.183 g/mol

- Melting Point : 30–33 °C

- Boiling Point : Approximately 179.75 °C at 1013 hPa

This compound acts primarily as a GABA receptor modulator, influencing both GABA and GABA receptor subtypes, which are critical in mediating inhibitory neurotransmission in the central nervous system. This modulation contributes to its sedative and muscle relaxant effects, similar to those observed with its active metabolite, ethinamate .

Sedative and Anticonvulsant Effects

Research indicates that ECH exhibits significant sedative effects, making it a candidate for use in treating anxiety disorders and insomnia. Its anticonvulsant properties have been demonstrated in various animal models, where it effectively reduces seizure activity .

Activity Against Leishmaniasis

ECH has also been evaluated for its activity against Leishmania species. A study reported that it showed significant efficacy against the amastigote form of Leishmania infantum, with effective concentrations lower than those required for many conventional treatments. This positions ECH as a potential lead compound for developing new leishmanicidal drugs .

Study on Anticonvulsant Activity

A preclinical study assessed the anticonvulsant activity of ECH using the maximal electroshock seizure (MES) test in rodents. The results indicated that ECH significantly reduced the duration of seizures compared to controls, suggesting a strong anticonvulsant effect .

Efficacy Against Leishmania

In vitro studies demonstrated that ECH inhibited the growth of Leishmania infantum amastigotes with an IC₅₀ value of approximately 5 µM. This level of activity is comparable to existing leishmanicidal agents but with a potentially improved safety profile due to its selective mechanism of action .

Comparative Biological Activity Table

| Compound | Biological Activity | IC₅₀/EC₅₀ Values | Mechanism of Action |

|---|---|---|---|

| This compound | Anticonvulsant | MES test: effective | GABA receptor modulation |

| Ethinamate | Sedative | Not specified | GABA receptor modulation |

| Standard Leishmanicidal Agents | Anti-leishmanial | Varies (e.g., Miltefosine ~10 µM) | Inhibition of parasite growth mechanisms |

Q & A

Q. What are the recommended methods for synthesizing 1-ethynyl-1-cyclohexanol in academic laboratories?

Basic Synthesis Approach :

this compound is commonly synthesized via alkynylation reactions using terminal alkynes and cyclohexanone derivatives. For example, in Sonogashira coupling , cyclohexanone derivatives react with acetylene equivalents in the presence of palladium catalysts (e.g., (PPh₃)₂PdCl₂) and ionic liquid solvents like [TBP][4EtOV], achieving yields up to 99% .

Critical Considerations :

- Ensure anhydrous conditions to prevent side reactions.

- Monitor reaction temperature (typically reflux in methanol) to avoid decomposition .

Q. How do the physical properties of this compound influence its handling in experimental workflows?

Key Physical Properties :

- Melting Point : 30–32°C (solid at room temperature) .

- Boiling Point : 180°C at 760 mmHg .

- Solubility : 10 g/L in water at 20°C; miscible with chlorinated hydrocarbons and organic solvents .

Handling Recommendations :

- Store in airtight containers at 2–8°C to prevent sublimation or moisture absorption.

- Use fume hoods and personal protective equipment (PPE) due to its harmful vapor (risk code R21/22) .

Q. What advanced catalytic applications utilize this compound as a precursor?

Advanced Applications :

Allenylidene Complex Formation : Reacts with ruthenium complexes (e.g., [RuCl(η⁵-C₉H₇)(PPh₃)₂]) to form allenylidene derivatives, enabling regioselective C–C bond activation .

Palladium-Catalyzed Coupling : Used in synthesizing ethynyl-substituted isonicotinates for anticancer drug intermediates, achieving >95% yields under optimized conditions .

Methodological Insights :

- Control stoichiometry (excess alkyne) to drive coupling reactions to completion.

- Post-reaction purification via column chromatography is critical to isolate pure products .

Q. How can researchers address contradictions in reported reactivity of this compound under acetylation conditions?

Data Contradiction Analysis :

- Graphite Oxide-Catalyzed Acetylation : Yields 40% after 24 hours, attributed to steric hindrance from the tertiary alcohol structure .

- Comparison with Phenols : Phenols acetylate faster (e.g., hydroquinone achieves 95% yield in 30 minutes) due to higher nucleophilicity .

Resolution Strategy :

- Use stronger Lewis acids (e.g., BF₃·Et₂O) or elevated temperatures to enhance reaction rates.

- Validate reaction progress via TLC or GC-MS to optimize conditions .

Q. What safety protocols are essential when working with this compound?

Safety and First Aid :

- Exposure Limits : No OSHA PEL established; follow ALARA principles.

- PPE Requirements : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Toxicological Data :

- Acute Toxicity : LD₅₀ (oral, rat) = 600 µL/kg; LD₅₀ (dermal, rabbit) = 1 mL/kg .

Q. What mechanistic insights explain the formation of allenylidene complexes from this compound?

Reaction Mechanism :

- Step 1 : Coordination of the alkyne to Ru(II) centers, followed by proton transfer to form vinylidene intermediates.

- Step 2 : Dimerization of two alkyne molecules via Ru-mediated C–C coupling, yielding allenylidene complexes .

Experimental Validation :

- Characterize intermediates using NMR and X-ray crystallography.

- Monitor reaction kinetics under inert atmospheres to prevent oxidation .

Q. How does solvent choice impact the efficiency of this compound in cross-coupling reactions?

Solvent Optimization :

- Ionic Liquids : Enhance reaction rates and yields (e.g., [TBP][4EtOV] in Sonogashira coupling) due to stabilizing charged intermediates .

- Methanol : Suitable for reflux conditions but may limit solubility of hydrophobic substrates .

Best Practices :

Properties

IUPAC Name |

1-ethynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFHLNFIHBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021757 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-27-3, 28652-54-2 | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethynylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethynylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.